3-(Pyridin-2-yl)piperidine-3-carbonitrile
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Overview
Description
3-(Pyridin-2-yl)piperidine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C11H13N3. It features a piperidine ring substituted with a pyridine ring at the 2-position and a nitrile group at the 3-position.
Mechanism of Action
Target of Action
The compound contains a pyridine ring and a piperidine ring, which are common structures in many biologically active compounds . These structures can interact with various biological targets, but without specific studies on this compound, it’s hard to identify its primary targets.
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with these structures can bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many compounds with similar structures are involved in pathways related to neurotransmission, inflammation, and cell growth .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system it interacts with. Compounds with pyridine and piperidine structures are generally well absorbed and can cross biological membranes . They can be metabolized by various enzymes in the body and are usually excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It could potentially affect cell signaling, gene expression, or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the compound might be more or less active at different pH levels, or its stability might be affected by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)piperidine-3-carbonitrile typically involves the reaction of 2-pyridylmagnesium bromide with 3-cyanopiperidine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)piperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-(Pyridin-2-yl)piperidine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-3-yl)piperidine-3-carbonitrile
- 3-(Pyridin-4-yl)piperidine-3-carbonitrile
- 3-(Pyridin-2-yl)piperidine-2-carbonitrile
Uniqueness
3-(Pyridin-2-yl)piperidine-3-carbonitrile is unique due to the specific positioning of the pyridine and nitrile groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct binding properties and selectivity towards certain molecular targets .
Biological Activity
3-(Pyridin-2-yl)piperidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, specific therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring attached to a piperidine structure with a cyano group, which is known to influence its pharmacological properties. The presence of these functional groups allows for potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : It has been studied as a ligand for various receptors, including histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neurological disorders .
- Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells by affecting mitochondrial pathways and inhibiting specific signaling proteins such as AKT and β-catenin .
- Inhibition of Drug Resistance : Research indicates that derivatives can inhibit P-glycoprotein (P-gp), thereby potentially reversing multidrug resistance in cancer therapies .
Anticancer Activity
Research has demonstrated that pyridine derivatives exhibit significant anticancer properties. For instance:
- Cell Lines Tested : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer), showing promising cytotoxic effects with IC50 values indicating effective concentrations .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.0–10.7 | Induction of apoptosis |
PC-3 | 13.3 | P-gp inhibition |
Pain Management
As a dual ligand for histamine H3 and sigma-1 receptors, this compound has shown potential in managing nociceptive and neuropathic pain, suggesting its utility in treating chronic pain conditions .
Case Studies
-
Induction of Apoptosis in Cancer Cells :
A study highlighted the compound's ability to induce apoptosis through mitochondrial pathways. The release of cytochrome c was significantly increased, leading to cell death in MCF-7 cells without altering death receptor protein levels . -
Multidrug Resistance Reversal :
In vitro studies indicated that the compound could effectively inhibit P-gp function, enhancing the accumulation of chemotherapeutic agents in resistant cancer cells. This suggests a potential role in improving the efficacy of existing cancer treatments .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound are crucial for its therapeutic application:
- Absorption and Distribution : Compounds with similar structures typically exhibit good absorption characteristics and the ability to cross biological membranes effectively .
- Metabolism : The compound undergoes typical metabolic pathways including oxidation and reduction, which can lead to various derivatives with distinct biological activities .
Properties
IUPAC Name |
3-pyridin-2-ylpiperidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-11(5-3-6-13-9-11)10-4-1-2-7-14-10/h1-2,4,7,13H,3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYSNAASQINWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C#N)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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